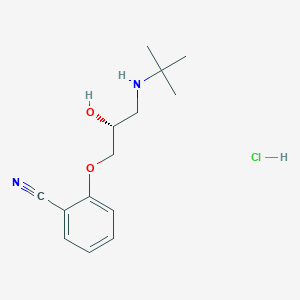

Bunitrolol hydrochloride, (R)-

Description

Overview of Bunitrolol (B1668052) as a β-Adrenergic Antagonist in Pharmacological Research

Bunitrolol is a compound recognized in pharmacological research as a beta-adrenergic antagonist. wikipedia.org As a member of the aryloxypropanolamine class of beta-blockers, it demonstrates a high affinity for β-adrenergic receptors. medchemexpress.commedchemexpress.comdrugfuture.com Pharmacological studies have shown that Bunitrolol exerts significant β-receptor antagonist activity and also possesses a weak α1-blocking action. medchemexpress.commedchemexpress.comncats.io Research indicates that its activity may be more pronounced at β1-receptors than β2-receptors. ncats.io

The primary application of Bunitrolol in a research context is for the study of cardiovascular conditions such as hypertension and angina pectoris. medchemexpress.commedchemexpress.com It has also been utilized in placental transport research. medchemexpress.commedchemexpress.comcapes.gov.br Studies comparing the hemodynamic effects of various beta-blockers have included Bunitrolol to understand its specific impact on parameters like heart rate and cardiac output during rest and exercise. nih.gov Bunitrolol, also known by the manufacturer's code Ko-1366, is chemically identified as 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzonitrile. wikipedia.orgdrugfuture.comnih.gov

Importance of Enantiomeric Purity and Stereoselective Studies in Drug Discovery

Chirality is a fundamental concept in drug discovery, as many pharmaceutical agents have stereospecific interactions with their biological targets. rroij.com A chiral molecule and its non-superimposable mirror image are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit significant differences in their pharmacology, pharmacokinetics, and toxicology within the chiral environment of the body. rsc.orgmdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable effects. mdpi.com

This stereoselectivity has driven a trend in modern medicinal chemistry towards the development of single-enantiomer drugs. rsc.orgnih.gov The use of an enantiomerically pure drug can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetic patterns. mdpi.com Consequently, regulatory authorities, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the distinct properties of each enantiomer of a chiral drug. nih.govcanada.ca This includes separate research into their pharmacological, toxicological, and metabolic profiles. nih.gov The pursuit of enantiomeric purity has spurred advancements in asymmetric synthesis and chiral resolution techniques, which are crucial for producing single-enantiomer compounds for research and potential therapeutic use. rroij.comorgsyn.org

Chemical Properties of Bunitrolol hydrochloride, (R)-

The specific properties of the (R)- enantiomer of Bunitrolol hydrochloride are detailed in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | nih.gov |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | nih.gov |

| Molecular Weight | 284.78 g/mol | nih.gov |

| CAS Number | 22972-95-8 | nih.gov |

| Synonyms | (R)-bunitrolol hydrochloride, (+)-Bunitrolol hydrochloride | nih.gov |

Research Findings on (R)-Bunitrolol hydrochloride

Research has focused on developing efficient methods for the synthesis of the individual enantiomers of Bunitrolol to facilitate stereoselective studies. A notable advancement is the development of a chemoenzymatic synthesis route to produce both (R)- and (S)-Bunitrolol in enantioenriched forms. researchgate.netthieme-connect.com

This method employs an enzymatic kinetic resolution of a racemic intermediate, (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol. researchgate.net Key findings from this research include:

Enzymatic Resolution : The use of lipases, such as PS-C and CCL, demonstrated complementary enantioselectivity. PS-C lipase-catalyzed transesterification yielded the (R)-alcohol and (S)-acetate, while CCL lipase (B570770) produced the (S)-alcohol and (R)-acetate. researchgate.net This "enzymatic switch" allows for the selective synthesis of either desired enantiomer. researchgate.net

Synthesis of (R)-Bunitrolol : The (S)-alcohol, obtained from the enzymatic resolution, is chemically converted into (R)-Bunitrolol by treatment with tert-butylamine. researchgate.net

These synthetic strategies are critical for obtaining enantiomerically pure (R)-Bunitrolol, enabling detailed investigation into its specific pharmacological and biological activities, distinct from its (S)-enantiomer and the racemic mixture.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWESHPIMRNNM-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-95-8 | |

| Record name | Bunitrolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUNITROLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32TC7IYE6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Enantiomeric Resolution Methodologies for Bunitrolol, R

Chemoenzymatic Synthesis Approaches for (R)-Bunitrolol and Related Enantiomers

Chemoenzymatic synthesis has emerged as a powerful and environmentally benign strategy for producing enantiopure pharmaceuticals. researchgate.net This approach marries the selectivity of enzymatic catalysts with the efficiency of chemical reactions, offering a greener alternative to traditional synthetic methods. researchgate.netresearchgate.net For the synthesis of (R)-bunitrolol, chemoenzymatic routes have been developed that demonstrate high enantioselectivity and yield. researchgate.netthieme-connect.com A key step in this process often involves the enzymatic kinetic resolution of a racemic intermediate, such as 1-chloro-3-(2-cyanophenoxy)propan-2-ol. researchgate.netthieme-connect.comthieme-connect.com

Lipase-Mediated Kinetic Resolution Techniques in β-Blocker Synthesis

Lipases are a class of enzymes widely utilized in the kinetic resolution of racemic alcohols, which are common precursors in the synthesis of β-blockers. mdpi.comsciforum.netresearchgate.net This technique relies on the enzyme's ability to selectively acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. sciforum.net The resulting mixture of an acylated product and an unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. acs.org

In the context of bunitrolol (B1668052) synthesis, various commercially available lipases have been screened for their effectiveness in the kinetic resolution of the key intermediate, racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol. thieme-connect.comthieme-connect.com Notably, lipases from Candida antarctica (CALB) and Candida rugosa have shown significant potential. researchgate.netresearchgate.netacs.org For instance, a study utilizing Candida antarctica lipase-A (CLEA) demonstrated high enantioselectivity in the transesterification of the racemic alcohol, achieving an enantiomeric ratio (E) of 210 with high enantiomeric excess for both the product and the remaining substrate. researchgate.net Another approach employed mechanoenzymology with CALB, which allowed for the isolation of propranolol (B1214883) precursors with enantiomeric excesses up to 99% and an excellent enantiodifferentiation (E > 300). acs.org

The choice of lipase (B570770) can be critical, as different lipases can exhibit complementary enantioselectivity. researchgate.netthieme-connect.com For example, in the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol with vinyl acetate (B1210297), lipases PS-C and CCL were found to afford the (R)-alcohol with the (S)-acetate and the (S)-alcohol with the (R)-acetate, respectively, showcasing an "enzymatic switch" for reversing enantioselectivity. researchgate.netthieme-connect.com

Enzymatic Acylation and Transesterification Strategies

Enzymatic acylation and transesterification are the core reactions in lipase-mediated kinetic resolutions. mdpi.comsciforum.net In these processes, an acyl group is transferred from an acyl donor, such as vinyl acetate or isopropenyl acetate, to one of the enantiomers of the racemic alcohol. researchgate.netmdpi.com The efficiency and selectivity of this reaction are influenced by several factors, including the choice of enzyme, acyl donor, solvent, and temperature. researchgate.netresearchgate.netresearchgate.net

For the synthesis of (R)-bunitrolol precursors, vinyl acetate is a commonly used acyl donor. researchgate.netthieme-connect.comthieme-connect.com The reaction is typically carried out in an organic solvent, which can significantly impact the enzyme's activity and selectivity. researchgate.netmdpi.com Optimization of these reaction parameters is crucial for achieving high conversion rates and enantiomeric excesses. researchgate.netthieme-connect.com For example, one study found that using Addzyme 001 lipase with cyclohexane (B81311) as the solvent and vinyl acetate as the acyl donor at 40°C for 48 hours resulted in a 49% conversion rate with high enantiomeric excesses for both the resulting ester and the unreacted alcohol. researchgate.net

The resulting enantiomerically enriched alcohol, in this case, the (R)-enantiomer of 1-chloro-3-(2-cyanophenoxy)propan-2-ol, can then be chemically converted to (S)-bunitrolol. thieme-connect.comthieme-connect.com Conversely, the separated (S)-acetate can be deacylated to yield the (S)-alcohol, which is a precursor for (R)-bunitrolol. researchgate.netthieme-connect.com This dual resolution approach allows for the efficient synthesis of both bunitrolol enantiomers from a single racemic starting material. acs.org

Chemical Resolution Techniques for Enantiopure Intermediates and Bunitrolol

While chemoenzymatic methods offer elegant solutions, traditional chemical resolution techniques remain relevant for obtaining enantiopure bunitrolol and its intermediates. These methods often involve the formation of diastereomers or the use of chiral starting materials.

Preferential Crystallization Methods for Chiral Precursors

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates, where each crystal contains only one enantiomer. researchgate.netnih.govrsc.org This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, inducing its selective crystallization. nih.gov

Several potential precursors in the synthesis of bunitrolol have been identified as conglomerate-forming substances, making them candidates for preferential crystallization. researchgate.netresearchgate.net These include 1,2-epoxy-3-(2-cyanophenoxy)propane, 4-(2-cyanophenoxymethyl)-1,3,2-dioxathiolane-2,2-dioxide, and 3-(2-cyanophenoxy)-propane-1,2-diol. researchgate.netresearchgate.net Research has shown that racemic 1,2-epoxy-3-(2-cyanophenoxy)propane undergoes spontaneous resolution upon crystallization and can be resolved by preferential crystallization, although with low efficiency in some cases. researchgate.net Similarly, 3-(2-cyanophenoxy)propane-1,2-diol has been effectively resolved into its (S)- and (R)-enantiomers using this method. researchgate.net This technique offers a direct route to enantiopure intermediates without the need for chiral auxiliaries or resolving agents.

Synthesis from Optically Active Epichlorohydrin

An alternative and widely used chemical strategy for obtaining enantiopure β-blockers is to start with a chiral building block. thieme-connect.comthieme-connect.com Optically active epichlorohydrin, available in both (R)- and (S)-forms, is a common and versatile starting material for this purpose. thieme-connect.comniscpr.res.in

Optimization of Stereoselective Synthesis Parameters

Achieving high enantioselectivity and yield in the synthesis of (R)-bunitrolol requires careful optimization of various reaction parameters. researchgate.netthieme-connect.comnumberanalytics.com This is true for both chemoenzymatic and purely chemical routes.

In lipase-catalyzed kinetic resolutions, factors such as the choice of lipase, acyl donor, solvent, temperature, reaction time, and enzyme concentration are all critical. researchgate.netresearchgate.netthieme-connect.com For instance, studies have systematically varied these parameters to maximize the enantiomeric ratio (E), a measure of the enzyme's selectivity. researchgate.netugm.ac.id The optimization process might involve screening different lipases, testing various acyl donors and solvents, and adjusting the temperature and reaction duration to find the optimal conditions for the desired transformation. researchgate.netresearchgate.netugm.ac.id

For chemical syntheses, such as those starting from optically active epichlorohydrin, the focus of optimization is often on reaction conditions that minimize racemization and side reactions. google.com This can include controlling the temperature, reaction time, and the choice of base or catalyst to ensure that the stereochemical integrity of the chiral centers is maintained throughout the synthetic sequence. google.com Analytical techniques like HPLC and NMR are essential for monitoring the progress of the reaction and accurately determining the enantiomeric excess of the product, guiding the optimization process. numberanalytics.com

Molecular Pharmacology of R Bunitrolol: Receptor Interactions and Binding Kinetics

β-Adrenergic Receptor Binding Profiles and Selectivity of (R)-Bunitrolol

(R)-Bunitrolol's interaction with β-adrenergic receptors is a cornerstone of its pharmacological profile. As a member of the beta-blocker class of drugs, its primary mechanism involves antagonizing these receptors, which are crucial nodes in the sympathetic nervous system that respond to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org

The affinity of a ligand for a receptor is quantitatively described by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki), with a lower value indicating higher affinity. plos.org Bunitrolol (B1668052) demonstrates a strong inhibitory effect on the binding of radiolabeled ligands to β-adrenoceptors. researchgate.net Studies have determined its Ki values for β1- and β2-adrenergic receptors, revealing a degree of selectivity. Research using ³H-CGP12177 as the radioligand found that bunitrolol has a Ki value of 2.01 nM for β1 receptors and 12.67 nM for β2 receptors. researchgate.net This indicates that bunitrolol is approximately 6.3-fold more selective for the β1-adrenoceptor subtype over the β2 subtype. researchgate.net The rank order of its antagonistic potency has been confirmed as β1 > β2. researchgate.net

Interactive Table: Bunitrolol Adrenergic Receptor Affinity This table summarizes the inhibition constants (Ki) of Bunitrolol for β-adrenergic receptor subtypes.

| Receptor Subtype | Ki Value (nM) | Selectivity (β2/β1) | Source |

|---|---|---|---|

| β1-Adrenoceptor | 2.01 | 6.3x | researchgate.net |

| β2-Adrenoceptor | 12.67 | - | researchgate.net |

Bunitrolol possesses a single chiral center, leading to the existence of two stereoisomers: (R)-Bunitrolol and (S)-Bunitrolol. researchgate.net For β-adrenergic receptor antagonists, binding affinity is highly stereoselective. Typically, the (-)-enantiomer possesses significantly greater affinity for β-adrenergic receptors than its antipode. The synthesis of both the (R)- and (S)-enantiomers of bunitrolol has been achieved through chemoenzymatic processes. researchgate.net

This stereoselectivity is a defining feature of β-blocker interactions, where one enantiomer is responsible for the majority of the β-blocking activity. nih.gov While direct side-by-side quantitative binding data for the individual (R)- and (S)-enantiomers of bunitrolol were not detailed in the available search results, the principle of high stereoselectivity is well-established for this class of drugs. The higher affinity values reported for bunitrolol are attributed to the more active enantiomer.

Radioligand binding assays are fundamental techniques used to characterize receptor-ligand interactions. reprocell.com These assays involve incubating a receptor preparation (such as a cell membrane fraction) with a radioactively labeled ligand that binds to the target receptor. plos.org The affinity of an unlabeled drug, like bunitrolol, is determined through competition experiments, where the drug's ability to displace the radioligand from the receptor is measured. reprocell.com

In the characterization of bunitrolol's binding profile, specific radioligands have been employed. Studies have used ³H-dihydroalprenolol (³H-DHA) and ³H-CGP12177 to label β-adrenergic receptors in membrane preparations from tissues like the rat brain and heart. researchgate.netresearchgate.net The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. researchgate.net

Investigation of (R)-Bunitrolol Interactions with Non-Adrenergic Receptors

While primarily a β-adrenergic antagonist, the pharmacological profile of bunitrolol also includes interactions with other receptor systems, notably serotonergic receptors.

The 5-HT1B receptor is a subtype of serotonin (B10506) receptor found in the central nervous system and vascular tissues, where it plays a role in regulating neurotransmitter release and vasoconstriction. nih.govreprocell.com Research into bunitrolol's receptor profile has examined its effects on the serotonergic system.

Studies using radioligand binding assays with ³H-serotonin to label 5-HT1 receptors found that bunitrolol's inhibitory effect on these receptors was weak. researchgate.net Another study that assessed the displacement of a radioligand from 5-HT1B receptors also reported a Ki value for bunitrolol, though the precise value was not available in the search abstract. researchgate.net This suggests that while bunitrolol does interact with 5-HT1B receptors, its affinity is considerably lower than its affinity for β-adrenergic receptors.

Structure Activity Relationship Sar Studies of R Bunitrolol Analogues

Elucidation of Structural Determinants for Receptor Potency and Selectivity

The pharmacological profile of β-blockers is intricately linked to their molecular structure. For aryloxypropanolamine β-blockers like (R)-Bunitrolol, three main structural components are recognized as critical for activity: the aromatic ring, the oxypropanolamine side chain, and the amine substituent.

The nature of the aromatic ring system significantly influences the potency and selectivity of these compounds. In the case of Bunitrolol (B1668052), the presence of a nitrile group on the benzene ring is a distinguishing feature. The electronic properties and position of substituents on this ring can modulate receptor binding affinity. For instance, substitution at the para position of the aromatic ring is often associated with β1-selectivity.

The oxypropanolamine side chain is a quintessential feature for β-adrenergic antagonism. The hydroxyl group on the propane chain is vital for binding to a key aspartate residue in the receptor binding pocket through hydrogen bonding. Furthermore, the stereochemistry of this hydroxyl group is paramount; the (R)-enantiomer of Bunitrolol is significantly more active than its (S)-counterpart, highlighting the stereospecific nature of the receptor interaction. This stereoselectivity is a common trait among β-blockers, where the (S)-enantiomer is typically more potent for aryloxypropanolamines, though nomenclature can vary based on substitution.

The substituent on the amine nitrogen also plays a pivotal role in determining both potency and receptor subtype selectivity. Bulky substituents, such as the tert-butyl group found in Bunitrolol, are generally favored for high affinity at β-adrenergic receptors. Variations in the size and nature of this group can fine-tune the selectivity profile. For example, increasing the steric bulk of the N-substituent can enhance β2-selectivity.

| Structural Modification | Effect on Potency | Effect on Selectivity |

| Substitution on the aromatic ring | Can increase or decrease potency depending on the nature and position of the substituent. | Para-substitution often favors β1-selectivity. |

| Alteration of the oxypropanolamine chain | Generally detrimental to activity. The hydroxyl group is crucial. | Stereochemistry is critical for selectivity. |

| Variation of the amine substituent | Bulky substituents generally increase potency. | Can modulate β1/β2 selectivity. |

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate the SAR of (R)-Bunitrolol analogues, offering insights that can guide the rational design of new compounds with desired pharmacological properties.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For (R)-Bunitrolol analogues, a pharmacophore model would typically include key features such as a hydrogen bond acceptor (the nitrile group), a hydrogen bond donor (the hydroxyl group on the side chain), an aromatic ring, and a hydrophobic group (the tert-butyl substituent). This model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that are likely to be active as β-blockers.

Molecular docking studies complement pharmacophore modeling by predicting the preferred orientation of a ligand when bound to a receptor. By docking (R)-Bunitrolol and its analogues into the binding site of β1- and β2-adrenergic receptor models, researchers can visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These studies can help explain the observed SAR and predict the binding affinities of new analogues.

| Pharmacophore Feature | Corresponding Structural Moiety in (R)-Bunitrolol |

| Aromatic Ring | Benzene ring |

| Hydrogen Bond Acceptor | Nitrile group |

| Hydrogen Bond Donor | Hydroxyl group on the side chain |

| Hydrophobic Center | Tert-butyl group |

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of (R)-Bunitrolol analogues, a QSAR model would correlate physicochemical descriptors of the molecules with their measured receptor binding affinities or functional potencies.

These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP). By developing a robust QSAR model, it becomes possible to predict the activity of untested analogues, thereby prioritizing the synthesis of the most promising compounds. For instance, a QSAR study might reveal that the β1-selectivity of (R)-Bunitrolol analogues is positively correlated with the presence of a bulky, hydrophobic substituent at a specific position on the aromatic ring. These models are invaluable for optimizing lead compounds and designing new drugs with improved therapeutic profiles.

| QSAR Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Can influence electrostatic interactions with the receptor. |

| Steric | Molar Refractivity (MR) | Relates to the size and polarizability of a substituent, affecting binding site fit. |

| Hydrophobic | Partition Coefficient (logP) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

Preclinical Mechanistic Studies of R Bunitrolol

In Vitro Cellular Mechanisms and Biochemical Pathways

(R)-Bunitrolol hydrochloride is recognized as a beta-adrenergic antagonist that demonstrates a high affinity for β-adrenergic receptors. medchemexpress.com In addition to its primary β-blocking function, it also possesses weak α1-adrenoceptor blocking activity. medchemexpress.comncats.ioresearchgate.net

Assessment of Cellular Responses to (R)-Bunitrolol at Sub-Receptor Levels

The primary mechanism of action for beta-adrenergic antagonists like (R)-Bunitrolol involves the modulation of intracellular signaling pathways initiated by catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497). medchemexpress.com Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G protein (Gs). medchemexpress.com This coupling activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). medchemexpress.comnih.gov

The elevation of intracellular cAMP leads to the activation of downstream effectors, most notably cAMP-dependent protein kinase (PKA). medchemexpress.com PKA then phosphorylates various intracellular proteins, leading to a cascade of events that constitute the cellular response. libretexts.org As a beta-adrenergic antagonist, (R)-Bunitrolol is expected to competitively bind to beta-receptors and inhibit this signaling cascade, thereby preventing the agonist-induced rise in cAMP and subsequent PKA activation.

While this represents the canonical pathway for beta-blockade, specific in vitro studies detailing the precise quantitative effects of (R)-Bunitrolol on these sub-receptor level responses, such as direct measurement of cAMP inhibition or changes in PKA activity, are not extensively detailed in the available research. However, its pharmacological profile has been characterized in various in vitro tissue preparations, including guinea pig trachea, atria, and aorta, as well as rat aorta, by obtaining dose-response curves in the presence of the compound. ncats.io

Mechanistic Understanding in Preclinical Animal Models

Preclinical studies in animal models have provided further insight into the mechanistic actions of (R)-Bunitrolol, particularly concerning receptor-mediated effects and organ-specific responses.

Investigations in Rodent Models for Receptor-Mediated Responses

Research utilizing rodent models has been crucial in understanding the receptor-mediated effects of (R)-Bunitrolol in vivo. A key study was conducted on male 22-week-old spontaneously hypertensive rats (SHR) that received long-term treatment with bunitrolol (B1668052) for 8-10 weeks. nih.gov While the treatment did not result in a significant change in blood pressure compared to the untreated control group in this specific model, it did induce significant molecular and structural changes in the heart. nih.gov

A primary finding was a significant alteration in the left ventricular myosin isoenzyme pattern, with a notable shift toward the VM-1 isoenzyme following bunitrolol treatment. nih.gov This change in protein expression at the tissue level is a direct consequence of altered cellular signaling over time. Furthermore, the ratio of ventricular weight to body weight was significantly lower in the bunitrolol-treated group, suggesting a receptor-mediated effect on the development of cardiac hypertrophy. nih.gov These findings point towards a mechanism that influences cardiac remodeling and gene expression programs in response to chronic beta-blockade.

Evaluation of Specific Tissue and Organ System Responses (e.g., cardiac, vascular, central nervous system)

Cardiac Responses

The most detailed preclinical data for (R)-Bunitrolol pertains to its effects on cardiac tissue. In the spontaneously hypertensive rat model, long-term administration prompted an adaptive change in the heart muscle's protein composition. nih.gov The observed shift in the myosin isoenzyme pattern is particularly noteworthy. nih.gov Myosin isoenzymes (V1, V2, V3) differ in their ATPase activity, which correlates with the speed of muscle contraction. nih.gov In many models of cardiac hypertrophy, a shift from the fast V1 isoenzyme to the slower, more energy-efficient V3 isoenzyme is observed as an adaptive response to chronic pressure overload. nih.gov The bunitrolol-induced shift to VM-1 indicates a direct modulation of this adaptive process at the molecular level. nih.gov Despite these structural and molecular changes, the study found no significant differences in the baseline isometric developed tension of isolated left ventricular papillary muscles or in the mechanical responses to the beta-agonist isoprenaline between the treated and control groups. nih.gov

| Parameter | Observation in Bunitrolol-Treated SHR | Reference |

|---|---|---|

| Blood Pressure | No significant difference from untreated group | nih.gov |

| Ventricular Weight to Body Weight Ratio | Significantly lower | nih.gov |

| Left Ventricular Myosin Isoenzyme Pattern | Significantly shifted to VM-1 | nih.gov |

| Isometric Developed Tension (Papillary Muscle) | No significant difference from control | nih.gov |

| Myocardial Mechanical Response to Isoprenaline | No significant difference from control | nih.gov |

Vascular Responses

Central Nervous System (CNS) Responses

A review of the available scientific literature did not yield specific preclinical studies focused on the mechanistic understanding or evaluation of organ system responses to (R)-Bunitrolol within the central nervous system. While some resources note that the compound is "CNS active," detailed preclinical animal model data to substantiate this and delineate specific CNS effects were not found. ncats.io

Metabolism and Pharmacokinetics of R Bunitrolol in Preclinical Models

Enzymatic Metabolic Pathways and Metabolite Characterization

The biotransformation of bunitrolol (B1668052) is a critical determinant of its pharmacokinetic profile. In preclinical models, the metabolism is characterized by significant stereoselectivity, with specific cytochrome P450 enzymes playing a pivotal role. The primary metabolic pathway is aromatic hydroxylation, leading to the formation of 4-hydroxybunitrolol (4-OH-BTL).

The metabolism of bunitrolol exhibits marked stereoselectivity, which varies significantly across different preclinical species. In liver microsomes from monkeys, including marmosets and Japanese monkeys, the formation of (+)-4-OH-BTL from the (+)-enantiomer is significantly greater than the formation of (-)-4-OH-BTL from the (-)-enantiomer. nih.govresearch-solution.com This metabolic preference in primates, (+)-Bunitrolol > (-)-Bunitrolol, is similar to that observed in humans but is the reverse of the stereoselectivity seen in rats. nih.govresearch-solution.com

Furthermore, studies indicate a notable metabolic interaction between the bunitrolol enantiomers. The rate of 4-hydroxybunitrolol formation from racemic bunitrolol is significantly lower than from the individual enantiomers when incubated separately. nih.govresearch-solution.com This suggests that the enantiomers may compete for the same metabolic enzymes. In rabbit liver microsomes, this interaction leads to a reversal of stereoselectivity; while the 4-hydroxylase activity for (+)-bunitrolol is slightly higher in separate incubations, its metabolism is markedly suppressed in the presence of the (-)-enantiomer. nih.govresearchgate.net This results in a shift of preference from (+) > (-) for the individual enantiomer to (+) < (-) for the racemate. nih.govresearchgate.net

The primary enzyme responsible for the biotransformation of bunitrolol is Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of approximately 25% of clinically used drugs. rsc.org CYP2D6, which is primarily expressed in the liver, catalyzes oxidation reactions including hydroxylation and dealkylation. rsc.orghelsinki.fi

The involvement of the CYP2D family in bunitrolol 4-hydroxylation is confirmed by inhibition studies. The metabolic activity is significantly suppressed by quinidine, a potent and classic inhibitor of CYP2D6. nih.gov Further evidence comes from studies using antisera against rat cytochrome P450-2D2, which also inhibited the formation of 4-hydroxybunitrolol in a concentration-dependent manner in monkey liver microsomes. nih.govresearch-solution.com The enantioselectivity of bunitrolol's metabolism is directly linked to CYP2D6, with studies in human-derived cell lines expressing CYP2D6 confirming its role in the differential handling of the enantiomers. nih.gov

In vitro studies using liver microsomal systems have been instrumental in characterizing the metabolic interactions and inhibition kinetics of bunitrolol. The 4-hydroxylation of bunitrolol enantiomers in rabbit liver microsomes follows biphasic kinetics, indicating the involvement of both a low-Kₘ and a high-Kₘ enzyme system. researchgate.net The low-Kₘ system is primarily responsible for bunitrolol metabolism in this model, as demonstrated by a clearance rate (Vₘₐₓ/Kₘ) that is 20- to 200-fold higher than the high-Kₘ system. researchgate.net

Significant differences in kinetic parameters are observed between the enantiomers in the low-Kₘ system. The Michaelis constant (Kₘ) for (-)-bunitrolol is approximately one-eighth that of (+)-bunitrolol, indicating a much higher affinity of the (-)-enantiomer for the enzyme. nih.govresearchgate.net This difference in affinity is thought to be the cause of the metabolic interaction and the shift in stereoselectivity when the racemate is incubated, as the (-)-enantiomer effectively inhibits the metabolism of the (+)-enantiomer. nih.govresearchgate.net Studies involving binary mixtures of bunitrolol with other CYP2D6 substrates, such as R-bufuralol and debrisoquine, have shown that the mechanism of interaction is mutual competitive inhibition. researchgate.net

Table 1: Kinetic Parameters for Bunitrolol 4-Hydroxylation in Rabbit Liver Microsomes (Low-Kₘ System) This table is interactive. Click on the headers to sort the data.

| Enantiomer | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/min) |

|---|---|---|

| (+)-Bunitrolol | > (-) | > (-) |

| (-)-Bunitrolol | 1/8th of (+) | < (+) |

Data derived from studies on rabbit liver microsomes, highlighting the significant differences in Michaelis constants (Kₘ) and maximal reaction velocities (Vₘₐₓ) between the enantiomers in the high-affinity (low-Kₘ) system. nih.govresearchgate.net

Mechanistic Studies of Transport Across Biological Barriers

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is a crucial aspect of its pharmacokinetic profile and potential central nervous system effects. For bunitrolol, this transport is actively regulated.

The distribution of bunitrolol into the brain is limited by an active efflux mechanism at the blood-brain barrier. nih.gov This transport is mediated by P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 gene, which is highly expressed in the endothelial cells of the BBB. nih.govaboutscience.eu P-gp functions to extrude a wide variety of substrates from the brain back into the bloodstream, thereby limiting their central nervous system penetration. plos.org

Studies have demonstrated that bunitrolol is a substrate for P-gp. In preclinical in vivo models using mice with a disrupted mdr1a gene (mdr1a-/- mice), which encodes the murine P-gp, the brain concentration of bunitrolol was significantly increased compared to that in wild-type mice. nih.govaboutscience.eu In vitro experiments using cell lines that express human P-gp (MDR1) confirmed these findings, showing that the P-gp inhibitor verapamil (B1683045) could significantly increase the intracellular accumulation of bunitrolol. nih.govaboutscience.eu This P-gp mediated efflux is presumed to be the primary reason for the low brain distribution of bunitrolol. nih.govaboutscience.eu

While P-glycoprotein has been shown to exhibit stereoselectivity in the transport of various chiral drugs, specific data differentiating the transport of (R)-bunitrolol from (S)-bunitrolol across the blood-brain barrier is not extensively detailed in the available literature. nih.gov

Extrapolation of In Vitro Metabolic Data to In Vivo Preclinical Models

A major goal in preclinical pharmacokinetics is to accurately predict in vivo outcomes from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE). aboutscience.eu This involves using data from systems like liver microsomes to forecast the metabolic clearance and potential for drug-drug interactions in a whole-organism model. aboutscience.eu

Mechanistic models have been developed to facilitate this extrapolation. For bunitrolol and other CYP2D6 substrates, a physiologically based pharmacokinetic (PBPK) model of the liver was developed to quantitatively predict drug-drug interactions solely from in vitro data. researchgate.net This model incorporates physiological details of liver subcompartments and uses in vitro-determined constants for metabolism (like Kᵢ for inhibition), transport, and partitioning. researchgate.net

The predictive power of this model was validated using an isolated perfused rat liver (IPRL) system. The model successfully predicted the perfusate kinetics for bunitrolol when administered alone and in combination with other CYP2D6 substrates like debrisoquine. researchgate.net This demonstrates the potential of mechanistic liver models to enable reliable predictions of metabolic drug-drug interactions under in vivo conditions using only information gathered from in vitro microsomal systems. researchgate.net Such IVIVE approaches are crucial for reducing risks and improving the efficiency of drug development. aboutscience.eu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (-)-Bunitrolol |

| (+)-Bunitrolol |

| 4-hydroxybunitrolol (4-OH-BTL) |

| alpha-naphthoflavone |

| Bunitrolol |

| Debrisoquine |

| Quinidine |

| Quinine |

| R-bufuralol |

Contribution of R Bunitrolol Research to Drug Discovery and Lead Optimization

Role of (R)-Bunitrolol as a Lead Compound for β-Adrenergic Modulators

(R)-Bunitrolol, a propranolol (B1214883) derivative, is recognized as a potent β-adrenergic blocker with a high affinity for β-adrenergic receptors. medchemexpress.commedchemexpress.comkegg.jp Its structure embodies the key pharmacophoric features essential for β-blockade, making it an excellent lead compound. A lead compound is a chemical starting point for drug design and development. spirochem.com The structure-activity relationship (SAR) of aryloxypropanolamine-based β-blockers, like bunitrolol (B1668052), is well-established. nih.gov Key structural components responsible for its activity include the aromatic ring, the β-ethanolamine side chain, and the nature of the substituent on the terminal amino group. nih.govwikipedia.org

Bunitrolol's aryloxypropanolamine scaffold is a common feature in many β-blockers. nih.gov The potency of β-blockade in this class of compounds is significantly influenced by a branched alkyl group, such as a tert-butyl group, on the terminal nitrogen atom, and the substitution pattern on the aromatic ring. nih.gov Specifically, ortho-substituted compounds often exhibit the highest potency. nih.gov Bunitrolol possesses a nitrile group (o-cyano) on its phenyl ring, a feature that has been a subject of interest in synthetic and medicinal chemistry for creating derivatives with modified properties. researchgate.netresearchgate.net

The intrinsic sympathomimetic activity (ISA) of some β-blockers, including bunitrolol, can be modulated by variations in the aromatic nucleus. nih.govnih.gov This partial agonist activity provides a background of sympathetic activity while preventing excessive stimulation, which can be a desirable therapeutic property. wikipedia.org The specific structural attributes of (R)-Bunitrolol, combining high affinity with weak α1-blocking activity and ISA, have made its scaffold a valuable template for designing new cardiovascular drugs. medchemexpress.commedchemexpress.comncats.io Researchers have used bunitrolol as a reference and starting point for developing novel β-blockers with tailored selectivity and pharmacokinetic profiles. researchgate.netresearchgate.netrevespcardiol.org

Strategies for Lead Optimization of Bunitrolol-like Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. spirochem.comlifechemicals.com For bunitrolol-like scaffolds, various medicinal and computational chemistry strategies have been employed.

Medicinal chemistry strategies for optimizing bunitrolol-like scaffolds focus on systematic structural modifications to improve interactions with the target receptor and enhance selectivity, particularly for the β1-adrenergic receptor (cardioselectivity). nih.govresearchgate.net

Key medicinal chemistry strategies include:

Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring are critical. Para-substitution, especially with acylamido groups, has been shown to yield cardioselective drugs. nih.gov The ortho-cyano group of bunitrolol is a key feature, and modifications around this part of the scaffold can significantly alter activity. researchgate.net

Side Chain Modification: The ethanolamine (B43304) side chain is essential for activity. wikipedia.org Modifications to the N-alkyl substituent can influence selectivity. For instance, attaching larger moieties like 3,4-dimethoxyphenylethyl or 4-amide-substituted phenoxyethyl groups to the terminal nitrogen can improve cardioselectivity. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of the molecule (the scaffold) with a chemically different one while maintaining the essential pharmacophoric features. niper.gov.innih.gov For bunitrolol-like compounds, this could mean replacing the cyanophenoxy ring system with other aromatic or heteroaromatic systems to explore new chemical space, potentially leading to improved properties or novel intellectual property. researchgate.netniper.gov.in

Chemoenzymatic Synthesis: The use of enzymes in synthesis can produce enantiomerically pure compounds, which is crucial as different enantiomers can have different pharmacological activities. Chemoenzymatic methods have been developed for the synthesis of both (R)- and (S)-bunitrolol, allowing for the exploration of stereospecific interactions with the receptor. researchgate.net

The following table summarizes the impact of different structural modifications on the properties of β-blockers based on the general aryloxypropanolamine scaffold.

| Structural Modification | Region | Effect on Activity/Selectivity | Reference |

| Branched alkyl group (isopropyl, tert-butyl) | Terminal Amino Group | Confers potency of β-blockade. | nih.gov |

| Ortho-substitution on aromatic ring | Aromatic Ring | Generally leads to the most potent compounds. | nih.gov |

| Para-substitution (e.g., 4-acylamido) | Aromatic Ring | Can yield cardioselective (β1-selective) drugs. | nih.gov |

| Attachment of bulky groups to terminal N | Terminal Amino Group | Improves cardioselectivity. | nih.gov |

| Hydroxyl-equivalent groups at meta/para positions | Aromatic Ring | Modulates Intrinsic Sympathomimetic Activity (ISA). | nih.gov |

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the hit-to-lead and lead optimization processes. nih.govoncodesign-services.com These methods are used to predict how a molecule will interact with its target, guiding the design of new analogs with improved properties. nih.govoncodesign-services.com

For bunitrolol-like scaffolds, computational approaches can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netopenbioinformaticsjournal.combiolscigroup.us By analyzing a set of bunitrolol analogs with known activities, a QSAR model can be developed to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. openbioinformaticsjournal.comnih.gov Studies have been performed on various β-blockers to correlate their structural features with their activity. openbioinformaticsjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov Docking studies of bunitrolol analogs into the binding site of β-adrenergic receptors can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for affinity and selectivity. mdpi.comajgreenchem.com This information allows medicinal chemists to design modifications that enhance these favorable interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding event. oncodesign-services.commdpi.com These simulations can assess the stability of the predicted binding poses from docking and help understand the role of protein flexibility in ligand recognition. nih.govmdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By analyzing the structures of active bunitrolol-like compounds, a pharmacophore model can be generated and used to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. mdpi.com

These computational tools, often used in an integrated workflow, allow for the rapid in silico screening and evaluation of vast numbers of virtual compounds, significantly reducing the time and resources required for lead optimization. nih.govschrodinger.com

Q & A

Q. How can researchers confirm the enantiomeric purity of (R)-Bunitrolol hydrochloride in synthesized samples?

Methodological Answer: Enantiomeric purity can be determined using chiral HPLC with a column optimized for β-adrenergic blockers (e.g., Chiralpak® IA or IB). Prepare a mobile phase of hexane:ethanol:diethylamine (85:15:0.1) and monitor at 220 nm. Compare retention times with (S)-enantiomer standards. For validation, calculate enantiomeric excess (ee) using peak area ratios .

Q. What analytical techniques are recommended for assessing the purity of (R)-Bunitrolol hydrochloride?

Methodological Answer:

- HPLC-UV : Use a C18 column (e.g., Kromasil 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0):methanol (70:30) at 1 mL/min. Detect at 207 nm for optimal sensitivity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (m/z 284.129 for [M+H]⁺) and fragmentation patterns .

- ¹H-NMR : Validate structural integrity by identifying characteristic peaks (e.g., aromatic protons at δ 7.5–8.0 ppm, tert-butyl group at δ 1.2 ppm) .

Q. How should researchers handle discrepancies in reported LogP values for (R)-Bunitrolol hydrochloride?

Methodological Answer: Discrepancies in LogP (e.g., 2.88 vs. computational predictions) may arise from experimental conditions (pH, temperature). Standardize measurements using the shake-flask method at pH 7.4 and 25°C. Validate with computational tools like ACD/Labs or MarvinSuite, and cross-reference with literature using identical solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-adrenergic receptor binding data for (R)-Bunitrolol hydrochloride across studies?

Methodological Answer: Variations in IC₅₀ values may stem from receptor subtype specificity (β₁ vs. β₂) or assay conditions. Use radioligand displacement assays with [³H]-CGP 12177 in isolated cardiomyocytes (β₁) or tracheal smooth muscle (β₂). Normalize data to control ligands (e.g., propranolol) and report Ki values using Cheng-Prusoff equations .

Q. What experimental design optimizes stability studies of (R)-Bunitrolol hydrochloride under physiological conditions?

Methodological Answer: Conduct accelerated stability testing :

- Thermal Stress : Incubate at 40°C/75% RH for 6 months.

- Photolytic Stress : Expose to 1.2 million lux-hours of light.

- Hydrolytic Stress : Test in buffers (pH 1.2, 4.5, 6.8) at 37°C. Quantify degradation products via HPLC-PDA and identify using LC-MS/MS. Establish acceptance criteria (e.g., ≤2% degradation) per ICH Q1A guidelines .

Q. How can enantiomer-specific pharmacokinetics of (R)-Bunitrolol hydrochloride be modeled in preclinical studies?

Methodological Answer: Use stereoselective LC-MS/MS to quantify plasma concentrations in rodent models. Administer a 5 mg/kg IV dose and collect serial blood samples. Fit data to a two-compartment model using software like Phoenix WinNonlin. Compare AUC and clearance between (R)- and (S)-enantiomers to assess chiral inversion risks .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.